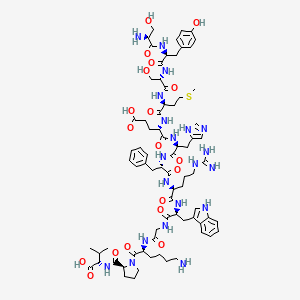

ACTH (1-13)

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H106N20O19S/c1-41(2)62(74(113)114)94-72(111)59-19-12-29-95(59)73(112)53(17-9-10-27-76)85-60(99)37-83-64(103)56(33-44-35-82-49-16-8-7-15-47(44)49)91-65(104)50(18-11-28-81-75(78)79)86-68(107)55(31-42-13-5-4-6-14-42)90-70(109)57(34-45-36-80-40-84-45)92-66(105)51(24-25-61(100)101)87-67(106)52(26-30-115-3)88-71(110)58(39-97)93-69(108)54(89-63(102)48(77)38-96)32-43-20-22-46(98)23-21-43/h4-8,13-16,20-23,35-36,40-41,48,50-59,62,82,96-98H,9-12,17-19,24-34,37-39,76-77H2,1-3H3,(H,80,84)(H,83,103)(H,85,99)(H,86,107)(H,87,106)(H,88,110)(H,89,102)(H,90,109)(H,91,104)(H,92,105)(H,93,108)(H,94,111)(H,100,101)(H,113,114)(H4,78,79,81)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBVAARMQYYITG-DESRROFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H106N20O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22006-64-0, 37213-49-3 | |

| Record name | Tridecactide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Melanotropin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037213493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecactide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15687 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Dawn of a Peptide: An In-depth Technical Guide to the Discovery and Isolation of ACTH (1-13)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the historical discovery and isolation of Adrenocorticotropic Hormone (1-13) (ACTH (1-13)), a pivotal peptide in endocrinology. It delves into the early experimental methodologies, quantitative analyses of its biological activity, and the nascent understanding of its signaling pathways, offering a valuable resource for researchers in peptide biology and drug development.

Introduction: From Pituitary Extracts to a Defined Peptide

The story of ACTH (1-13) is intrinsically linked to the broader history of the Adrenocorticotropic Hormone (ACTH), a 39-amino acid polypeptide hormone produced by the anterior pituitary gland. Early research in the 1930s identified a factor in pituitary extracts that was crucial for maintaining the adrenal cortex. The full-length ACTH (ACTH (1-39)) was first isolated in 1943. Subsequent research in the mid-20th century focused on elucidating its structure and synthesizing the full peptide, which was achieved in the 1960s and 1970s.[1]

Within this broader effort, scientists began to dissect the ACTH molecule, creating and isolating various fragments to understand the structure-activity relationship. It was discovered that the N-terminal 13 amino acids, designated as ACTH (1-13), were identical to a previously known substance, α-melanocyte-stimulating hormone (α-MSH).[2] This realization opened a new chapter in understanding the diverse biological roles of peptides derived from the common precursor molecule, proopiomelanocortin (POMC).

Isolation and Purification of ACTH (1-13) from Pituitary Glands

The initial isolation of ACTH (1-13), or α-MSH, from pituitary glands was a multi-step process that relied on the biochemical techniques of the mid-20th century. The general workflow involved extraction from pituitary tissue followed by a series of chromatographic separations.

Experimental Protocol: Pituitary Gland Extraction and Fractionation

The following protocol is a synthesized representation of the methodologies employed in the 1950s and 1960s for the isolation of ACTH and its fragments.

Objective: To extract and partially purify peptide hormones, including ACTH and MSH, from pituitary glands.

Materials:

-

Frozen pituitary glands (e.g., bovine, porcine, or human)

-

Acetone (B3395972), cold

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

-

Glacial acetic acid

-

Centrifuge

-

Grinder or homogenizer

Procedure:

-

Acetone Powder Preparation:

-

Frozen pituitary glands were minced and homogenized in several volumes of cold acetone.

-

The mixture was centrifuged, and the supernatant was discarded.

-

This acetone wash was repeated multiple times to dehydrate and defat the tissue.

-

The resulting pellet, an acetone powder, was dried under vacuum. This powder served as a stable starting material for hormone extraction.[3]

-

-

Acid-Acetone Extraction:

-

The acetone powder was extracted with a mixture of hydrochloric acid and acetone. This acidic environment facilitated the solubilization of basic peptides like ACTH and its fragments.

-

The mixture was stirred for several hours at a low temperature and then centrifuged to remove insoluble material.

-

-

Salt Precipitation:

-

The acid-acetone extract was subjected to salt precipitation, often using sodium chloride, to concentrate the peptides.

-

The precipitate, containing the crude peptide fraction, was collected by centrifugation.

-

-

Ammonium Sulfate Fractionation:

-

The crude peptide fraction was redissolved in an appropriate buffer and subjected to fractional precipitation with ammonium sulfate.

-

By gradually increasing the concentration of ammonium sulfate, different protein and peptide fractions were selectively precipitated. The fraction containing ACTH and MSH activity was collected.

-

Experimental Protocol: Chromatographic Separation of ACTH Fragments

Following initial extraction and fractionation, various chromatographic techniques were employed to separate ACTH (1-13) from the full-length hormone and other pituitary peptides.

Objective: To separate and purify ACTH (1-13) (α-MSH) from other ACTH-related peptides.

Materials:

-

Partially purified pituitary extract

-

For Ion-Exchange Chromatography:

-

Carboxymethyl cellulose (B213188) (CMC) or Diethylaminoethyl (DEAE) cellulose resin[4][5][6][7]

-

Appropriate buffers for equilibration and elution (e.g., acetate (B1210297) or phosphate (B84403) buffers) with a salt gradient (e.g., NaCl)

-

Chromatography column

-

-

For Gel Filtration Chromatography:

-

Sephadex G-50 or G-75 resin[8]

-

Elution buffer (e.g., dilute acetic acid)

-

Chromatography column

-

-

Fraction collector

-

Spectrophotometer for monitoring protein elution (A280 nm)

Procedure:

-

Ion-Exchange Chromatography:

-

The partially purified extract was dissolved in the starting buffer and loaded onto a pre-equilibrated ion-exchange column (e.g., CM-cellulose for cation exchange).[4][5][6][7]

-

Proteins and peptides were bound to the resin based on their net charge at the given pH.

-

A salt gradient (e.g., increasing NaCl concentration) was applied to the column to elute the bound peptides. Peptides with weaker ionic interactions would elute at lower salt concentrations, while more tightly bound peptides required higher salt concentrations for elution.

-

Fractions were collected and assayed for biological activity (melanocyte-stimulating and steroidogenic). ACTH (1-13) would elute at a different salt concentration than the full-length ACTH (1-39).[9]

-

-

Gel Filtration Chromatography:

-

Fractions enriched in ACTH (1-13) from the ion-exchange step were pooled, concentrated, and applied to a gel filtration column (e.g., Sephadex G-50).[8]

-

This technique separated molecules based on their size. Smaller molecules like ACTH (1-13) would enter the pores of the resin beads and thus have a longer path to travel, eluting later than larger molecules like ACTH (1-39).[9]

-

Fractions were again collected and assayed to identify the purified ACTH (1-13).

-

The combination of these extraction and chromatography steps allowed for the successful isolation of ACTH (1-13) with a high degree of purity for subsequent characterization.

Biological Activity and Quantitative Analysis

A crucial aspect of the discovery of ACTH (1-13) was the characterization of its biological activities and the quantitative comparison with the full-length ACTH.

Melanocyte-Stimulating Activity

The primary biological activity of ACTH (1-13) was found to be its potent stimulation of melanocytes, leading to skin darkening in amphibians. The in vitro frog skin bioassay was the standard method for quantifying this activity.

Objective: To quantify the melanocyte-stimulating activity of peptide fractions.

Materials:

-

Frog skin (e.g., from Rana pipiens)

-

Ringer's solution

-

Peptide samples (pituitary fractions, purified ACTH fragments)

-

Petri dishes or similar chambers

-

Light source and a photometer or microscope to measure skin darkening (reflectance)

Procedure:

-

Pieces of frog skin were excised and mounted in a chamber containing Ringer's solution.

-

The baseline skin color (reflectance) was measured using a photometer.

-

The peptide sample was added to the Ringer's solution bathing the skin.

-

The change in skin reflectance was measured over time. A decrease in reflectance indicated skin darkening due to the dispersion of melanin (B1238610) granules within the melanocytes.

-

The potency of the sample was determined by comparing the degree of darkening to that produced by a standard preparation of MSH.

Steroidogenic Activity

In contrast to its potent melanotropic effects, ACTH (1-13) was found to have little to no steroidogenic activity, meaning it did not stimulate the adrenal cortex to produce corticosteroids. This was a key finding that differentiated it from the full-length ACTH.

Objective: To assess the ability of peptide fractions to stimulate corticosteroid production.

Materials:

-

Adrenal glands (e.g., from rats)

-

Collagenase or trypsin for tissue dispersion

-

Incubation medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and albumin)

-

Peptide samples

-

Method for measuring corticosteroids (e.g., fluorometry or later, radioimmunoassay)

Procedure:

-

Adrenal glands were removed, decapsulated, and minced.

-

The tissue was incubated with an enzyme (e.g., collagenase) to disperse the adrenal cells.

-

The isolated adrenal cells were washed and resuspended in the incubation medium.

-

Aliquots of the cell suspension were incubated with the peptide samples for a defined period (e.g., 2 hours).

-

At the end of the incubation, the amount of corticosteroids (e.g., corticosterone) released into the medium was measured.

-

The steroidogenic potency of the sample was determined by comparing the amount of corticosteroid produced to that stimulated by a standard ACTH preparation.

Quantitative Data Summary

The following table summarizes the relative biological potencies of ACTH (1-13) and full-length ACTH (1-39) based on the findings from these early bioassays.

| Peptide | Melanocyte-Stimulating Activity (Relative Potency) | Steroidogenic Activity (Relative Potency) |

| ACTH (1-39) | Moderate | High (100%) |

| ACTH (1-13) (α-MSH) | High | Negligible to None[10] |

Note: Relative potencies are approximate and varied depending on the specific assay conditions and species used. It was found that while ACTH (1-13) is a potent stimulator of melanocytes, it lacks the necessary structural components to effectively activate the ACTH receptor (MC2R) on adrenal cells and trigger steroidogenesis.[10]

Early Understanding of the Signaling Pathway

The discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a "second messenger" by Earl W. Sutherland Jr. in the 1950s revolutionized the understanding of hormone action.[11][12][13] It was soon established that the action of ACTH on the adrenal cortex was mediated by this pathway.

ACTH Signaling in Adrenal Cells

The binding of ACTH to its receptor on the surface of adrenal cortical cells was shown to activate the enzyme adenylate cyclase, which converts ATP to cAMP.[14] This increase in intracellular cAMP then triggers a cascade of events leading to the synthesis and release of corticosteroids.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the isolation and bioassay of ACTH (1-13).

Conclusion

The discovery and isolation of ACTH (1-13) marked a significant milestone in endocrinology. It demonstrated that a single precursor molecule could give rise to multiple peptides with distinct biological functions. The early experimental work, relying on classic biochemical techniques and clever bioassays, laid the foundation for our current understanding of the complex processing of proopiomelanocortin and the diverse roles of its derivative peptides in physiology and disease. This historical perspective provides a valuable context for ongoing research into the therapeutic potential of ACTH fragments and other melanocortin receptor agonists.

References

- 1. Editorial: ACTH Action in the Adrenal Cortex: From Molecular Biology to Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. On the isolation of human pituitary hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. harvardapparatus.com [harvardapparatus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A selective extraction of growth hormone from bovine pituitary gland and its further purification and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification and amino acid sequence of melanocyte-stimulating hormone from the dogfish Squalus acanthias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Earl Sutherland (1915-1974) [corrected] and the discovery of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]

- 13. Earl Wilbur Sutherland Jr. - Wikipedia [en.wikipedia.org]

- 14. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of ACTH (1-13)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone primarily known for its role in stimulating the adrenal cortex to produce corticosteroids. The N-terminal fragment, ACTH (1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when acetylated and amidated, possesses a distinct biological activity profile. Unlike the full-length hormone, ACTH (1-13) does not activate the melanocortin-2 receptor (MC2R) responsible for steroidogenesis. Instead, it interacts with other melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) to exert a range of non-steroidogenic effects, including immunomodulatory and cytoprotective actions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of ACTH (1-13), along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of ACTH (1-13) are defined by its amino acid sequence and resulting chemical properties.

Amino Acid Sequence and Chemical Formula

The primary structure of ACTH (1-13) is a linear chain of 13 amino acids.

Sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val[1] One-Letter Code: SYSMEHFRWGKPV

The chemical formula for ACTH (1-13) is C₇₅H₁₀₆N₂₀O₁₉S.[2]

Physicochemical Data Summary

A summary of the key physicochemical properties of ACTH (1-13) is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 1623.8 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water. Also soluble in organic solvents such as DMSO and dimethylformamide. Slightly soluble in ethanol (B145695). | [2] |

| Storage Conditions | Store as a solid at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. | [2] |

Biological Properties and Mechanism of Action

ACTH (1-13) exerts its biological effects through interaction with a subset of melanocortin receptors, leading to the activation of specific signaling pathways.

Melanocortin Receptor Binding Profile

ACTH (1-13) is a non-selective agonist for several melanocortin receptors, with the notable exception of MC2R. The core sequence His-Phe-Arg-Trp (residues 6-9) is crucial for the activation of these receptors.[3]

| Receptor | Binding Affinity (Ki) | Activity | Reference |

| MC1R | High | Agonist | [4] |

| MC2R | No significant binding | Inactive | [5] |

| MC3R | Moderate | Agonist | [4][6] |

| MC4R | Moderate | Agonist | [4][6] |

| MC5R | Lower | Agonist | [4] |

Signaling Pathways

Upon binding to its target receptors (MC1R, MC3R, MC4R, MC5R), ACTH (1-13) primarily activates the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Biological Activities

The activation of these signaling pathways by ACTH (1-13) leads to a variety of biological effects, which are independent of the steroidogenic actions of full-length ACTH.

-

Immunomodulatory Effects: ACTH (1-13) has been shown to modulate immune responses, including the inhibition of pro-inflammatory cytokine production.[7]

-

Cytoprotective Effects: It exhibits protective effects in various models of cellular injury, such as ethanol-induced gastric lesions in rats.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of ACTH (1-13).

Peptide Solubility and Stability Assessment

Objective: To determine the solubility and stability of ACTH (1-13) in various solvents and conditions.

Methodology for Solubility Testing:

-

Initial Solvent Selection: Based on the amino acid sequence (presence of charged and hydrophobic residues), select a panel of initial solvents to test. For ACTH (1-13), this would typically include sterile distilled water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (B87167) (DMSO).

-

Small-Scale Test: Weigh a small, precise amount of lyophilized ACTH (1-13) (e.g., 1 mg).

-

Solvent Addition: Add a small, measured volume of the first test solvent (e.g., 100 µL of water) to the peptide.

-

Vortexing and Sonication: Vortex the mixture thoroughly. If the peptide does not dissolve, sonicate the sample for a short period (e.g., 5-10 minutes) in a water bath sonicator.

-

Visual Inspection: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

-

Incremental Solvent Addition: If the peptide remains insoluble, add small increments of a co-solvent (e.g., 10 µL of DMSO) and repeat the vortexing and sonication steps.

-

pH Adjustment: For aqueous solutions, if the peptide is not dissolving, adjust the pH slightly towards acidic or basic conditions, depending on the isoelectric point of the peptide, and observe for improved solubility.

-

Record Observations: Carefully record the solvent, final volume, and any treatments (sonication, pH adjustment) required to achieve complete dissolution to determine the optimal solubilization conditions.

Methodology for Stability Testing:

-

Solution Preparation: Prepare solutions of ACTH (1-13) at a known concentration in the desired buffer or solvent.

-

Incubation Conditions: Aliquot the solutions into separate vials and incubate them under various conditions to be tested (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0, 24, 48, 72 hours).

-

Sample Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Compare the peak area of the intact ACTH (1-13) at each time point to the initial time point (t=0). A decrease in the peak area indicates degradation. The percentage of remaining intact peptide is calculated to assess stability.

Receptor Binding Assay

Objective: To determine the binding affinity of ACTH (1-13) to melanocortin receptors.

Methodology (Competitive Radioligand Binding Assay):

-

Cell Culture: Culture cells stably expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells) to a suitable confluency.

-

Membrane Preparation (Optional): Alternatively, prepare cell membrane fractions from these cells.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).

-

Radioligand: Use a radiolabeled ligand that binds to the receptor with high affinity, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

-

Competition Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competitor Addition: Add increasing concentrations of unlabeled ACTH (1-13) to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the ability of ACTH (1-13) to stimulate cAMP production in cells expressing melanocortin receptors.

Methodology (Cell-Based cAMP Assay):

-

Cell Seeding: Seed cells expressing the target melanocortin receptor into a 96-well plate and culture overnight.

-

Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP degradation.

-

Ligand Stimulation: Add varying concentrations of ACTH (1-13) to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the amount of cAMP in the cell lysates using a commercially available cAMP assay kit. Common detection methods include competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET), or AlphaScreen technology.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the logarithm of the ACTH (1-13) concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Emax).

In Vivo Model of Cytoprotection: Ethanol-Induced Gastric Lesions

Objective: To evaluate the cytoprotective effects of ACTH (1-13) in an animal model.

Methodology:

-

Animal Model: Use male Wistar rats or a similar rodent model.

-

Grouping: Divide the animals into several groups: a control group, a vehicle group, and groups receiving different doses of ACTH (1-13).

-

Fasting: Fast the animals for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: Administer ACTH (1-13) or the vehicle intraperitoneally or orally.

-

Induction of Gastric Lesions: After a set time following drug administration (e.g., 30-60 minutes), orally administer a necrotizing agent, such as absolute ethanol (e.g., 1 mL per rat), to induce gastric lesions.

-

Sacrifice and Tissue Collection: Euthanize the animals one hour after ethanol administration.

-

Macroscopic Evaluation: Excise the stomachs, open them along the greater curvature, and rinse with saline. Score the extent of hemorrhagic lesions in the gastric mucosa.

-

Histopathological Analysis: Fix a portion of the gastric tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of tissue damage.

-

Biochemical Analysis: Homogenize a portion of the gastric tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and inflammation (e.g., cytokine levels).

-

Data Analysis: Compare the lesion scores, histological findings, and biochemical markers between the ACTH (1-13)-treated groups and the control/vehicle groups to assess the cytoprotective effect.

Conclusion

ACTH (1-13) is a pleiotropic peptide with a distinct biological profile centered on its interaction with melanocortin receptors MC1R, MC3R, MC4R, and MC5R. Its chemical structure and physicochemical properties are well-defined, allowing for its synthesis and characterization. The experimental protocols outlined in this guide provide a framework for researchers to investigate the binding, signaling, and functional effects of ACTH (1-13) and its analogs. A thorough understanding of these properties is essential for the exploration of its therapeutic potential in inflammatory and cytoprotective applications, independent of the classical steroidogenic pathway of full-length ACTH.

References

- 1. Protective Effects of Wheat Peptides against Ethanol-Induced Gastric Mucosal Lesions in Rats: Vasodilation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to ACTH (1-13): Amino Acid Sequence, Modifications, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adrenocorticotropic hormone fragment ACTH (1-13), detailing its amino acid sequence, common modifications, and its interaction with the melanocortin receptor system. This document is intended to serve as a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development.

Core Amino Acid Sequence and Key Modifications

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. The N-terminal 13-amino acid fragment, ACTH (1-13), is of significant biological interest as it encompasses the core sequence shared with melanocyte-stimulating hormones (MSHs).

The amino acid sequence of unmodified ACTH (1-13) is:

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val [1][2][3]

This sequence is identical to that of α-melanocyte-stimulating hormone (α-MSH). However, α-MSH undergoes two key post-translational modifications that are crucial for its biological activity and stability:

-

N-terminal Acetylation: The N-terminal serine residue is acetylated (Ac-Ser).[4][5][6][7]

-

C-terminal Amidation: The C-terminal valine residue is amidated (-NH2).[4][5][6][7]

Therefore, the fully processed and biologically potent form, α-MSH, has the structure:

Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ [4][7]

The term "desacetyl-α-MSH" refers to the peptide with C-terminal amidation but lacking N-terminal acetylation. These modifications significantly influence the peptide's binding affinity and functional activity at melanocortin receptors (MCRs).

Quantitative Pharmacological Data

The interaction of ACTH (1-13) and its modified forms with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) has been extensively studied. The following tables summarize the binding affinities (Ki) and functional activities (EC50) of these peptides. It is important to note that ACTH (1-13) and α-MSH do not activate the MC2R, which is the specific receptor for full-length ACTH.[8]

Table 1: Binding Affinities (Ki, nM) of ACTH (1-13) and its Analogs at Human Melanocortin Receptors

| Peptide | MC1R | MC3R | MC4R | MC5R |

| α-MSH | 0.23 | 31.5 | 900 | 7160 |

| ACTH (1-24) | 0.43 | 25.1 | 19.9 | 100 |

| [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) | 0.13 | 1.8 | 0.6 | 10 |

Note: Data for ACTH (1-13) is often presented as α-MSH due to their identical core sequence. The modifications on α-MSH generally lead to higher affinity and potency.

Table 2: Functional Activity (EC50, nM) of ACTH (1-13) and its Analogs at Human Melanocortin Receptors

| Peptide | MC1R | MC3R | MC4R | MC5R |

| α-MSH | 0.2 | 3.6 | 19 | 1.3 |

| ACTH (1-24) | 0.1 | 0.7 | 0.6 | 1.1 |

| [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) | 0.04 | 0.1 | 0.08 | 0.2 |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for melanocortin receptors.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).

-

Radioligand: [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity, non-selective MCR agonist.

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Test Compounds: ACTH (1-13) and its analogs at various concentrations.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-NDP-α-MSH (at a final concentration close to its Kd), and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM).

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional)

This protocol describes a functional assay to measure the ability of ACTH (1-13) and its analogs to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, indicating receptor activation.

Materials:

-

Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the melanocortin receptor of interest.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.

-

Test Compounds: ACTH (1-13) and its analogs at various concentrations.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of the test compounds to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit and a compatible plate reader.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

Melanocortin Receptor Signaling Pathway

The primary signaling pathway for melanocortin receptors (MC1R, MC3R, MC4R, and MC5R) involves the activation of a Gs alpha subunit, leading to the production of cyclic AMP (cAMP).

Experimental Workflow for Pharmacological Characterization

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of an ACTH (1-13) analog.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.revvity.com [resources.revvity.com]

- 3. academic.oup.com [academic.oup.com]

- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC1R and cAMP signaling inhibit cdc25B activity and delay cell cycle progression in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melanocortin 5 receptor signaling pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Enzymatic Conversion of ACTH to ACTH (1-13): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the enzymatic cleavage of Adrenocorticotropic Hormone (ACTH) to generate ACTH (1-13), a critical process in the biosynthesis of melanocortins. This document is intended for researchers, scientists, and drug development professionals investigating the physiological roles of ACTH-derived peptides and exploring their therapeutic potential.

Introduction

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and secrete glucocorticoids.[1][2][3] However, ACTH also serves as a precursor for smaller, biologically active peptides, including ACTH (1-13). This N-terminal fragment is an important intermediate in the production of α-melanocyte-stimulating hormone (α-MSH) and possesses its own distinct biological activities.[4][5] Understanding the enzymatic machinery and the precise molecular steps involved in the generation of ACTH (1-13) is crucial for elucidating its physiological functions and for the development of novel therapeutics targeting the melanocortin system.

The Enzymatic Cascade: From ACTH (1-39) to ACTH (1-13)

The conversion of full-length ACTH to ACTH (1-13) is a two-step enzymatic process primarily occurring in tissues where pro-opiomelanocortin (POMC), the precursor to ACTH, undergoes extensive processing, such as the intermediate lobe of the pituitary and the hypothalamus.[4][5][6] The key enzymes involved are Prohormone Convertase 2 (PC2) and Carboxypeptidase E (CPE).

Step 1: Prohormone Convertase 2 (PC2) Cleavage of ACTH (1-39)

The initial and rate-limiting step is the endoproteolytic cleavage of ACTH (1-39) by Prohormone Convertase 2 (PC2), a calcium-dependent serine protease.[7][8] PC2 specifically recognizes and cleaves at the C-terminal side of the dibasic amino acid pair Lys-Arg at positions 15 and 16 of the ACTH sequence.[8] This cleavage event yields two fragments: the N-terminal peptide ACTH (1-17) and the C-terminal fragment, Corticotropin-like Intermediate Lobe Peptide (CLIP), which corresponds to ACTH (18-39).[4][5]

Step 2: Carboxypeptidase E (CPE) Trimming of ACTH (1-17)

Following the action of PC2, the intermediate fragment ACTH (1-17) is further processed by Carboxypeptidase E (CPE), an exopeptidase that sequentially removes basic amino acid residues from the C-terminus of peptides.[4][5][9] CPE removes the Lys-Lys-Arg-Arg sequence at positions 14-17 of ACTH (1-17) to generate the final product, ACTH (1-13).[4][5]

Quantitative Data on Enzymatic Cleavage

Precise kinetic data for the enzymatic conversion of ACTH to its fragments is essential for understanding the efficiency and regulation of this pathway. While specific kinetic parameters for the cleavage of ACTH substrates are not extensively reported in all cases, the general characteristics of the involved enzymes provide valuable insights.

| Enzyme | Substrate | Product(s) | Optimal pH | Activators | Inhibitors | Reference |

| Prohormone Convertase 2 (PC2) | ACTH (1-39) | ACTH (1-17) + CLIP | 5.0 - 5.5 | Ca2+ | 7B2 C-terminal peptide | [4][6][10] |

| Carboxypeptidase E (CPE) | ACTH (1-17) | ACTH (1-13) | ~5.5 | Co2+ | Guanidinoethylmercaptosuccinic acid | [11][12] |

Experimental Protocols

In Vitro Enzymatic Cleavage of ACTH

This protocol describes a general method for the in vitro cleavage of ACTH (1-39) to generate ACTH (1-13).

Materials:

-

Human ACTH (1-39) peptide

-

Recombinant human Prohormone Convertase 2 (PC2)

-

Recombinant human Carboxypeptidase E (CPE)

-

PC2 reaction buffer: 100 mM Sodium Acetate, pH 5.0, 2 mM CaCl2, 0.1% BSA[6]

-

CPE reaction buffer: 100 mM Sodium Acetate, pH 5.5

-

Stop solution: 1 M HCl or Trifluoroacetic Acid (TFA)

-

HPLC-grade water and acetonitrile

Procedure:

-

PC2 Cleavage Reaction:

-

Prepare a reaction mixture containing ACTH (1-39) (e.g., 10-50 µM) in PC2 reaction buffer.

-

Initiate the reaction by adding a predetermined amount of active PC2 (e.g., 10-100 nM).

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, withdraw an aliquot of the reaction and stop the reaction by adding an equal volume of stop solution.

-

-

CPE Trimming Reaction:

-

To the reaction mixture containing the generated ACTH (1-17), add active CPE (e.g., 10-100 nM). The buffer may need adjustment to the optimal pH for CPE if it differs significantly from the PC2 buffer.

-

Incubate at 37°C for a specified time course.

-

Stop the reaction at various time points as described above.

-

-

Analysis of Cleavage Products:

-

Analyze the reaction products at each time point by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS).

-

HPLC and Mass Spectrometry Analysis of ACTH Fragments

HPLC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is typically effective for separating ACTH and its fragments.

-

Detection: UV absorbance at 214 nm or 280 nm.

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF).

-

Parameters for ACTH (1-13) Detection: The doubly charged ion ([M+2H]2+) of ACTH (1-13) can be monitored at an m/z of approximately 812.[2][13]

-

Quantitative Analysis: For quantitative studies, stable isotope-labeled internal standards of the peptides of interest should be used.[14]

| Parameter | Setting | Reference |

| HPLC Column | C18 Reversed-Phase | [15] |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | [15] |

| MS Ionization | Electrospray Ionization (ESI) | [13][16] |

| ACTH (1-13) m/z | ~812 ([M+2H]2+) | [2][13] |

Signaling Pathways and Biological Activities

ACTH (1-39) Signaling

Full-length ACTH primarily exerts its effects through the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[2][17] Binding of ACTH to MC2R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to stimulate steroidogenesis.

Biological Activities of ACTH (1-13)

ACTH (1-13), also known as des-acetyl α-MSH, exhibits a different biological profile compared to its parent molecule.[4]

-

Lack of Steroidogenic Activity: Unlike ACTH (1-39), ACTH (1-13) does not bind to or activate the MC2R and therefore does not stimulate glucocorticoid production.[18]

-

Melanocortin Receptor Agonism: ACTH (1-13) can act as an agonist at other melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R, although its affinity and potency may vary compared to the fully processed α-MSH.[19]

-

Cytoprotective and Immunomodulatory Effects: Studies have shown that ACTH (1-13) possesses cytoprotective effects in models of gastric lesions and exhibits immunomodulatory properties.[7]

-

Neurological Effects: Fragments of ACTH, including sequences within ACTH (1-13), are known to have neurotrophic effects.[16]

Visualizations

Enzymatic Cleavage of ACTH to ACTH (1-13)

Caption: Enzymatic cascade for the conversion of ACTH (1-39) to ACTH (1-13).

Experimental Workflow for In Vitro ACTH Cleavage and Analysis

Caption: Workflow for in vitro cleavage of ACTH and subsequent analysis.

ACTH (1-39) Signaling Pathway

Caption: Simplified signaling pathway of ACTH (1-39) via the MC2R.

Conclusion

The enzymatic cleavage of ACTH to ACTH (1-13) represents a key step in the diversification of biological signals derived from the POMC precursor. This technical guide summarizes the current understanding of this process, providing a foundation for further research into the physiological significance and therapeutic potential of ACTH (1-13) and its downstream products. The provided experimental frameworks offer a starting point for researchers to investigate this pathway in various physiological and pathological contexts.

References

- 1. karger.com [karger.com]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. PC2/CPE-mediated pro-protein processing in tumor cells and its differentiated cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Prohormone Convertases PC1/3 and PC2 by 2,5-Dideoxystreptamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 11. In vitro detection of adrenocorticotropic hormone levels by fluorescence correlation spectroscopy immunoassay for mathematical modeling of glucocorticoid-mediated feedback mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.eu [hplc.eu]

- 16. A hybrid IA-LC-MS/MS method for adrenocorticotropic hormone(1–24) to support interpretation of low-dose cosyntropin-stimulation test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. tandfonline.com [tandfonline.com]

- 19. joe.bioscientifica.com [joe.bioscientifica.com]

The Convergent Paths of ACTH(1-13) and α-MSH: A Technical Guide to their Relationship, Receptor Interactions, and Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenocorticotropic hormone (ACTH) and alpha-melanocyte-stimulating hormone (α-MSH) are pivotal peptide hormones in the melanocortin system, governing a wide array of physiological processes. While originating from a common precursor, their distinct processing pathways, receptor interaction profiles, and subsequent biological activities present a nuanced relationship critical for research and therapeutic development. This technical guide provides an in-depth exploration of the core relationship between ACTH(1-13) and α-MSH, detailing their shared origins, differential processing, and comparative pharmacology at the melanocortin receptors. Comprehensive quantitative data on receptor binding and functional potency are presented, alongside detailed experimental protocols for their characterization. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: A Shared Genesis

ACTH and α-MSH are both derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] The processing of POMC is a tissue-specific phenomenon, leading to a diverse array of bioactive peptides. In the anterior pituitary, POMC is primarily cleaved by prohormone convertase 1 (PC1/3) to yield ACTH, among other peptides.[3] In contrast, in the intermediate lobe of the pituitary and in hypothalamic neurons, ACTH undergoes further processing by prohormone convertase 2 (PC2), leading to the generation of α-MSH.[3]

Structurally, α-MSH is nearly identical to the first 13 amino acids of ACTH (ACTH(1-13)). However, for full biological activity, α-MSH undergoes two key post-translational modifications: N-terminal acetylation and C-terminal amidation.[3] The unacetylated form, desacetyl-α-MSH, is also found and possesses biological activity.[4]

Quantitative Pharmacology: Receptor Binding and Functional Potency

Both ACTH(1-13) and α-MSH exert their effects through a family of five G protein-coupled receptors (GPCRs) known as the melanocortin receptors (MC1R through MC5R).[2] Their binding affinities (Ki) and functional potencies (EC50) at these receptors, however, exhibit important distinctions. Generally, both peptides are potent agonists at MC1R, MC3R, MC4R, and MC5R.[4][5] A critical difference lies in their activity at the MC2R, which is the specific receptor for ACTH and is not activated by α-MSH.[6]

The following tables summarize the available quantitative data for the binding and functional activity of ACTH(1-13) and α-MSH at human and mouse melanocortin receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of ACTH Peptides and α-MSH at Melanocortin Receptors

| Peptide | hMC1R | mMC1R | hMC3R | mMC3R | hMC4R | mMC4R | hMC5R | mMC5R |

| ACTH(1-24) | - | - | 5.9 ± 0.8 | - | 3.8 ± 0.1 | - | - | - |

| α-MSH | - | 1.4 | - | - | - | - | - | - |

| Des-acetyl α-MSH | - | 1.4 | - | - | - | - | - | - |

Note: Data for ACTH(1-13) specifically is limited in direct comparative binding assays. ACTH(1-24) is included as a close surrogate. "-" indicates data not available in the reviewed literature.

Table 2: Comparative Functional Potencies (EC50, nM) of ACTH Peptides and α-MSH at Melanocortin Receptors

| Peptide | hMC1R | mMC1R | hMC3R | mMC3R | hMC4R | mMC4R | hMC5R | mMC5R |

| ACTH | 8 | - | - | - | - | - | - | - |

| α-MSH | 0.002 | 0.17 | - | 0.88 | - | 1.05 | - | 1.34 |

| Des-acetyl α-MSH | - | 0.13 | - | 0.96 | - | 0.53 | - | 0.84 |

Note: The EC50 values represent the concentration of the peptide required to elicit a half-maximal response, typically measured as an increase in intracellular cyclic AMP (cAMP).[4][7]

Signaling Pathways: The cAMP-Dependent Cascade

Upon binding of ACTH(1-13) or α-MSH to their respective melanocortin receptors (excluding MC2R for α-MSH), a conformational change is induced in the receptor. This activates the associated heterotrimeric Gs protein, leading to the dissociation of the Gαs subunit.[8] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to the specific cellular response.[8]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of unlabeled ACTH(1-13) and α-MSH for a specific melanocortin receptor expressed in a cell line.

Materials:

-

HEK293 cells transiently or stably expressing the melanocortin receptor of interest.

-

Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.1% BSA.

-

Radioligand: [¹²⁵I]-NDP-MSH (a high-affinity, non-selective melanocortin receptor agonist).

-

Unlabeled competing ligands: ACTH(1-13) and α-MSH.

-

96-well culture plates.

-

0.2 N NaOH.

-

Gamma counter.

Procedure:

-

Cell Seeding: Seed HEK293 cells expressing the target receptor at a density of 3 x 10⁴ cells/well in a 96-well plate and incubate overnight.[9]

-

Assay Setup:

-

Total Binding: Add binding buffer containing a constant concentration of [¹²⁵I]-NDP-MSH.

-

Non-specific Binding: Add binding buffer with [¹²⁵I]-NDP-MSH and a high concentration of unlabeled NDP-MSH.

-

Competition: Add binding buffer with [¹²⁵I]-NDP-MSH and varying concentrations of the unlabeled test ligand (ACTH(1-13) or α-MSH).

-

-

Incubation: Incubate the plate for 1 hour at 37°C.[8]

-

Termination: Terminate the binding reaction by aspirating the medium and washing the cells twice with ice-cold binding buffer.

-

Cell Lysis: Lyse the cells by adding 0.2 N NaOH to each well.[8]

-

Counting: Quantify the radioactivity in the lysate using a gamma counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competing ligand.

-

Perform non-linear regression analysis to determine the IC₅₀ value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[8]

-

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of ACTH(1-13) and α-MSH by quantifying the intracellular accumulation of cAMP.

Materials:

-

CHO-K1 or HEK293 cells expressing the melanocortin receptor of interest.

-

Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.

-

Test peptides: ACTH(1-13) and α-MSH at various concentrations.

-

cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit).

-

384-well microplate.

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Cell Preparation:

-

Suspension Cells: Harvest cells, wash with PBS, and resuspend in Stimulation Buffer at the desired concentration (e.g., 10,000 cells/µL).

-

Adherent Cells: Plate cells in a 384-well plate and allow them to attach overnight. Before the assay, wash the cells with Stimulation Buffer.

-

-

Agonist Stimulation: Add varying concentrations of ACTH(1-13) or α-MSH to the wells containing the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions. This typically involves a competition-based assay where endogenously produced cAMP competes with a labeled cAMP tracer.

-

Signal Measurement: Read the plate on a suitable plate reader. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.

-

Mandatory Visualizations

Conclusion

The relationship between ACTH(1-13) and α-MSH is a compelling example of how differential post-translational processing of a single precursor protein can generate peptides with both overlapping and distinct pharmacological profiles. While sharing a common structural core and agonism at several melanocortin receptors, their divergence in MC2R activity underscores the fine-tuning of physiological regulation within the melanocortin system. For researchers and drug development professionals, a thorough understanding of their quantitative pharmacology and the methodologies for their characterization is paramount for the design of selective and effective therapeutics targeting the melanocortin receptors. The data and protocols presented in this guide provide a solid foundation for advancing research in this critical area of endocrinology and pharmacology.

References

- 1. Mechanisms of action of adrenocorticotropic hormone and other melanocortins relevant to the clinical management of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agouti antagonism of melanocortin-4 receptor: greater effect with desacetyl-alpha-melanocyte-stimulating hormone (MSH) than with alpha-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recommended Tool Compounds for the Melanocortin Receptor (MCR) G Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The human melanocyte stimulating hormone receptor has evolved to become "super-sensitive" to melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on ACTH(1-13) Signaling Pathways via Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenocorticotropic hormone (ACTH) and its fragments are pivotal members of the melanocortin system, a crucial regulator of diverse physiological processes including pigmentation, inflammation, and energy homeostasis.[1] The N-terminal fragment, ACTH(1-13), which shares its amino acid sequence with α-melanocyte-stimulating hormone (α-MSH), acts as a key agonist at several melanocortin receptors (MCRs). Understanding the intricate signaling pathways initiated by ACTH(1-13) upon binding to these receptors is paramount for the development of targeted therapeutics. This guide provides a comprehensive overview of the primary signaling cascades, presents quantitative binding and functional data, details key experimental protocols, and visualizes the molecular interactions and workflows.

Introduction to ACTH(1-13) and Melanocortin Receptors

The melanocortin system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R.[2] These receptors are activated by a group of peptide hormones derived from the pro-opiomelanocortin (POMC) precursor protein.[2] The full-length Adrenocorticotropic hormone, ACTH(1-39), is one such hormone. Its N-terminal 13-amino acid segment, ACTH(1-13), is identical in sequence to α-MSH. While α-MSH is typically N-acetylated and C-amidated, modifications that can enhance its potency and stability, ACTH(1-13) refers to the unmodified peptide fragment.[3]

ACTH(1-13) and its parent molecules are non-selective agonists at four of the five melanocortin receptors: MC1R, MC3R, MC4R, and MC5R.[4] The MC2R is unique in that it is selectively activated by longer ACTH peptides (like ACTH(1-24) and ACTH(1-39)) and requires the presence of a melanocortin receptor accessory protein (MRAP) for functional expression and ligand binding.[4][5] Consequently, ACTH(1-13) does not activate MC2R.[4] The binding of ACTH(1-13) to the other MCRs initiates a cascade of intracellular signaling events that dictate the ultimate physiological response.

Core Signaling Pathways

Activation of melanocortin receptors by ACTH(1-13) triggers multiple downstream signaling pathways. The specific pathways engaged depend on the receptor subtype, the cellular context, and the presence of various intracellular scaffolding and regulatory proteins.

The Canonical Gs/cAMP/PKA Pathway

The most well-characterized signaling cascade for MC1R, MC3R, MC4R, and MC5R is the Gs-protein-mediated activation of adenylyl cyclase.[2][6] This pathway is a cornerstone of melanocortin signaling.

Mechanism:

-

Receptor Activation: Binding of ACTH(1-13) to the receptor induces a conformational change.

-

Gs Protein Coupling: The activated receptor couples to a heterotrimeric Gs protein, promoting the exchange of GDP for GTP on the Gαs subunit.[7]

-

Adenylyl Cyclase (AC) Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, a membrane-bound enzyme.[8]

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits.[7]

-

Downstream Phosphorylation: Activated PKA catalytic subunits phosphorylate a multitude of downstream targets on serine and threonine residues, including transcription factors like the cAMP Response Element-Binding protein (CREB), leading to changes in gene expression and cellular function.[7][8]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

MCR activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[10] This pathway is critical for regulating cell proliferation, differentiation, and survival. The coupling of MCRs to the ERK pathway can be complex, exhibiting both cAMP-dependent and cAMP-independent mechanisms.

-

cAMP-Dependent Activation: In some cellular systems, such as rodent melanocytes, ERK activation is downstream of cAMP and PKA.[2] PKA can phosphorylate and activate Rap1, which in turn activates B-Raf and the subsequent MEK-ERK cascade.

-

cAMP-Independent Activation: In other contexts, like human melanocytes, MC1R-mediated ERK activation is independent of cAMP.[2][11] This can occur through the Gβγ subunits of dissociated G proteins, which can activate pathways involving Src kinases and the transactivation of receptor tyrosine kinases (RTKs) like c-KIT.[2][11] Additionally, MC3R and MC5R have been shown to activate ERK via a Phosphatidylinositol 3-Kinase (PI3K)-dependent mechanism.[10][12]

Quantitative Data Presentation

The interaction of ACTH(1-13) and related peptides with melanocortin receptors can be quantified by measuring their binding affinity (Ki) and functional potency (EC50) for stimulating cAMP production.

Table 1: Binding Affinities (Ki, nM) of Melanocortin Peptides for MCRs

This table summarizes the inhibitory constants (Ki) from competitive binding assays. Lower Ki values indicate higher binding affinity.

| Peptide | MC1R | MC3R | MC4R | MC5R | Reference(s) |

| α-MSH | 0.24 | 3.9 | 6.8 | 13.0 | [3] |

| ACTH(1-13)-NH₂ | 0.44 | 11.8 | 32.8 | 61.2 | [3] |

| ACTH(1-24) | 0.38 | 2.1 | 14.0 | 25.0 | [3] |

| ACTH(1-39) | 3.95 | 135 | 2170 | 4920 | [3] |

Data are derived from studies using transiently expressed human MCRs in COS-1 cells, competing against [¹²⁵I-Tyr²][Nle⁴,D-Phe⁷]α-MSH.[3]

Table 2: Functional Potencies (EC50, nM) for cAMP Production

This table presents the half-maximal effective concentration (EC50) for cAMP accumulation, indicating the potency of each peptide to activate the receptor's signaling cascade. Lower EC50 values signify higher potency.

| Peptide | MC1R | MC3R | MC4R | MC5R | Reference(s) |

| α-MSH | ~0.1 | ~1-10 | ~1-20 | ~10-50 | [4][13] |

| ACTH(1-13) | ~0.3 | ~10-50 | ~50-200 | >1000 | [4][14] |

| ACTH(1-24) | ~0.2 | ~1-10 | ~10-50 | ~50-200 | [4][15] |

| ACTH(1-39) | ~1.0 | ~10-100 | ~100-500 | >1000 | [4][5] |

Note: EC50 values can vary significantly between studies depending on the cell line, receptor expression levels, and assay conditions. The values presented are approximate ranges based on available literature.[13]

Experimental Protocols

Detailed and robust experimental methodologies are crucial for studying ACTH(1-13) signaling. Below are representative protocols for key assays.

Protocol: cAMP Accumulation Assay

This protocol describes a common method for quantifying intracellular cAMP levels in response to receptor activation, for example, using a competitive immunoassay format like an ELISA or a homogeneous assay like HTRF or AlphaScreen®.[16][17]

Objective: To measure the dose-dependent increase in intracellular cAMP in cells expressing a specific MCR upon stimulation with ACTH(1-13).

Materials:

-

Cell line stably or transiently expressing the MCR of interest (e.g., HEK293, CHO).

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics.

-

Phosphate-Buffered Saline (PBS).

-

Stimulation Buffer (e.g., HBSS or serum-free medium containing 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

ACTH(1-13) peptide stock solution.

-

Forskolin (B1673556) (positive control, adenylyl cyclase activator).

-

Lysis Buffer.

-

cAMP detection kit (e.g., PerkinElmer AlphaScreen®, Cisbio HTRF®, Promega GloSensor™).

-

Multi-well plates (96- or 384-well, tissue culture treated, white opaque for luminescence/fluorescence).

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Plating: Seed cells into a white, 96-well tissue culture plate at an optimized density (e.g., 5,000-20,000 cells/well) and culture overnight to allow for adherence.

-

Cell Stimulation: a. Aspirate the culture medium. b. Wash cells once with 100 µL of pre-warmed PBS. c. Add 50 µL of pre-warmed Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases. d. Prepare a serial dilution of ACTH(1-13) (e.g., from 1 pM to 1 µM) at 2x the final concentration in Stimulation Buffer. Also prepare a 2x solution of forskolin for the positive control and a vehicle control. e. Add 50 µL of the 2x peptide dilutions or controls to the appropriate wells. f. Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis: Add the volume of Lysis Buffer specified by the kit manufacturer to each well. Incubate for 10-30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

cAMP Detection: a. Prepare a cAMP standard curve according to the kit manufacturer's protocol. b. Transfer lysate from the cell plate to the detection plate (if required by the protocol). c. Add the detection reagents (e.g., Acceptor beads and Donor beads for AlphaScreen®) to all wells (standards and samples).[16] d. Incubate the plate in the dark at room temperature for the time specified in the protocol (typically 1-3 hours).

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol: MAPK/ERK Activation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK) as a marker of MAPK pathway activation using Western blotting.[1]

Objective: To determine the level of ERK1/2 phosphorylation in MCR-expressing cells following stimulation with ACTH(1-13).

Materials:

-

MCR-expressing cell line.

-

6-well or 12-well tissue culture plates.

-

Serum-free medium for starvation.

-

ACTH(1-13) peptide.

-

Ice-cold PBS.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. c. Treat cells with ACTH(1-13) at desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include an unstimulated control.

-

Cell Lysis: a. Place the plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold Lysis Buffer to each well. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing periodically. f. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer. b. Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. h. Wash the membrane again three times with TBST.

-

Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.

-

Re-probing for Total ERK (Loading Control): a. Strip the membrane using a mild stripping buffer. b. Block the membrane again and re-probe with the anti-total-ERK1/2 antibody, following steps 4d-5b.[18]

-

Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK activation.

Conclusion and Future Directions

ACTH(1-13) elicits its physiological effects by engaging a complex network of signaling pathways through melanocortin receptors MC1, MC3, MC4, and MC5. While the Gs-cAMP-PKA pathway remains the canonical and primary signaling route, the activation of the MAPK/ERK cascade and other pathways highlights the potential for biased agonism and signaling diversity. This complexity allows for fine-tuning of cellular responses and presents both challenges and opportunities for drug development. Future research should focus on elucidating the specific roles of β-arrestins, receptor dimerization, and accessory proteins in modulating ACTH(1-13) signaling. A deeper understanding of these mechanisms will be instrumental in designing novel, receptor-selective melanocortin analogues with tailored signaling profiles for therapeutic intervention in inflammatory, metabolic, and dermatological diseases.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Adrenocorticotropic Hormone (ACTH) Responses Require Actions of the Melanocortin-2 Receptor Accessory Protein on the Extracellular Surface of the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling from the human melanocortin 1 receptor to ERK1 and ERK2 mitogen-activated protein kinases involves transactivation of cKIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. journals.physiology.org [journals.physiology.org]

- 16. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. researchgate.net [researchgate.net]

The Role of ACTH(1-13) in the Central Nervous System: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is primarily known for its role in stimulating the adrenal cortex. However, shorter fragments of ACTH, particularly ACTH(1-13), also known as α-melanocyte-stimulating hormone (α-MSH) when N-terminally acetylated and C-terminally amidated, exert significant and distinct effects within the central nervous system (CNS). These effects are independent of the steroidogenic pathway and are mediated by a family of G protein-coupled receptors known as melanocortin receptors (MCRs). This technical guide provides a comprehensive overview of the role of ACTH(1-13) in the CNS, focusing on its receptor interactions, signaling pathways, and neuroprotective and anti-inflammatory properties.

Data Presentation: Quantitative Analysis of Receptor Binding

ACTH(1-13) and its analogue α-MSH do not bind to the classical ACTH receptor, MC2R, but show affinity for other melanocortin receptor subtypes present in the CNS, namely MC1R, MC3R, MC4R, and MC5R.[1] The binding affinities of α-MSH, which shares the same core sequence as ACTH(1-13), for these receptors are summarized in the table below. This data is critical for understanding the potential therapeutic targets of ACTH(1-13)-based compounds.

| Receptor | Ligand | Ki (nM) | Reference |

| MC1R | α-MSH | 0.12 | [2] |

| MC3R | α-MSH | 31 | [2] |

| MC4R | α-MSH | 660 | [2] |

| MC5R | α-MSH | 5700 | [2] |

Signaling Pathways of ACTH(1-13) in the CNS

The binding of ACTH(1-13) to melanocortin receptors in the CNS initiates a cascade of intracellular signaling events. The primary downstream pathways implicated in the neuroprotective and anti-inflammatory effects of ACTH(1-13) include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and cAMP Response Element-Binding Protein (CREB) pathways.

ACTH(1-13) Signaling Cascade

Caption: ACTH(1-13) signaling pathways in a CNS neuron.

MAPK Signaling Pathway

Activation of MC3R and MC4R by ACTH(1-13) can lead to the stimulation of the MAPK pathway, specifically the ERK1/2 cascade. This pathway is crucial for neuronal survival and plasticity. The sequence of activation typically involves G-protein-mediated activation of adenylyl cyclase, leading to cAMP production and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate the Raf-MEK-ERK cascade, ultimately leading to the phosphorylation of transcription factors that regulate the expression of genes involved in neuroprotection.[3][4]

NF-κB Signaling Pathway

ACTH(1-13) and other melanocortins have been shown to exert potent anti-inflammatory effects by modulating the NF-κB signaling pathway. In the context of neuroinflammation, microglia are key immune cells in the CNS. Pro-inflammatory stimuli typically lead to the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines. Melanocortin receptor activation can inhibit the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[5]

CREB Signaling Pathway

The cAMP-PKA axis activated by ACTH(1-13) also leads to the phosphorylation of the cAMP Response Element-Binding Protein (CREB) at Serine 133.[6][7] Phosphorylated CREB (pCREB) is a key transcription factor that binds to cAMP response elements (CREs) in the promoter regions of various genes. In the CNS, CREB activation is associated with the expression of genes crucial for neuronal survival, synaptic plasticity, and neurogenesis.